(1-Carboxy-4-hydroxy-2,5-cyclohexadiene-1-yl)lactic acid
Overview
Description
“(1-Carboxy-4-hydroxy-2,5-cyclohexadiene-1-yl)lactic acid”, also known as Prephenyllactate, is a chemical compound with the molecular formula C10H12O6 . It is involved in the degradation of terephthalate (TPA) via the protocatechuate (PCA) 4,5-cleavage pathway .
Molecular Structure Analysis
The molecular structure of “(1-Carboxy-4-hydroxy-2,5-cyclohexadiene-1-yl)lactic acid” is represented by the molecular formula C10H12O6 . The InChI representation of the molecule isInChI=1S/C10H12O6/c11-6-1-3-10 (4-2-6,9 (15)16)5-7 (12)8 (13)14/h1-4,6-7,11-12H,5H2, (H,13,14) (H,15,16)
. The Canonical SMILES representation is C1=CC (C=CC1O) (CC (C (=O)O)O)C (=O)O
. Chemical Reactions Analysis
The compound is known to be involved in the degradation of terephthalate (TPA) via the protocatechuate (PCA) 4,5-cleavage pathway . It catalyzes the dehydrogenation of 1,2-dihydroxy-3,5-cyclohexadiene-1,4-dicarboxylate (DCD) to yield protocatechuate (PCA) .Physical And Chemical Properties Analysis
The molecular weight of “(1-Carboxy-4-hydroxy-2,5-cyclohexadiene-1-yl)lactic acid” is 228.20 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 6 . It has a Rotatable Bond Count of 4 . The Exact Mass is 228.06338810 g/mol and the Monoisotopic Mass is 228.06338810 g/mol . The Topological Polar Surface Area is 115 Ų . The Heavy Atom Count is 16 .Scientific Research Applications
Stereochemical Transformations : A study involving the bromination and epoxydation of related compounds showed that such processes could yield a variety of stereochemically distinct products, relevant in understanding stereochemical transformations in organic synthesis (Bellucci, Marioni, & Marsili, 1972).
Tautomeric and Conformational Studies : Research on tautomeric transformations of related compounds into γ-lactones highlights the complexity and versatility of such molecules in chemical reactions, which could be important in designing new synthetic pathways (Santalova, Glazunov, & Denisenko, 2011).
Potential in Neuropharmacology : Bicyclic lactones derived from kainic acid, structurally related to lactic acid derivatives, have been investigated as selective antagonists of neuroexcitatory amino acids. This suggests potential applications in neuropharmacology and the development of new neurological therapeutics (Goldberg, Luini, & Teichberg, 1983).
Process Intensification in Lactic Acid Production : The integration of membranes in the production of lactic acid, a related compound, shows potential for improving the efficiency and reducing the cost of lactic acid production, which is significant in various industrial applications (Pal, Sikder, Roy, & Giorno, 2009).
Biotechnological Routes from Biomass : Lactic acid derivatives have potential in green chemistry as feedstocks for producing various valuable chemicals, highlighting their significance in sustainable chemical production (Gao, Ma, & Xu, 2011).
properties
IUPAC Name |
1-(2-carboxy-2-hydroxyethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O6/c11-6-1-3-10(4-2-6,9(15)16)5-7(12)8(13)14/h1-4,6-7,11-12H,5H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHQXJPGTQOYFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C=CC1O)(CC(C(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70922462 | |
Record name | 1-(2-Carboxy-2-hydroxyethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70922462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Carboxy-4-hydroxy-2,5-cyclohexadiene-1-yl)lactic acid | |
CAS RN |
117580-15-1 | |
Record name | Prephenyllactate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117580151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Carboxy-2-hydroxyethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70922462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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